molecular formula C7H12O B013589 Hepta-2,4-dien-1-ol CAS No. 33467-79-7

Hepta-2,4-dien-1-ol

Cat. No. B013589
CAS RN: 33467-79-7
M. Wt: 112.17 g/mol
InChI Key: MDRZSADXFOPYOC-VNKDHWASSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Hepta-2,4-dien-1-ol involves complex organic reactions. For example, Spiro[2.4]hepta-4,6-dienes, which share a related structural motif, are synthesized through methods that highlight their reactivity and chemical versatility. These methods are systematically described, showcasing the diverse synthetic routes available for these compounds (Menchikov & Nefedov, 1994).

Molecular Structure Analysis

The molecular structure of Hepta-2,4-dien-1-ol derivatives is characterized by unique features that influence their reactivity. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the conformational properties of these molecules. For instance, studies on the complexation of 1,4-dienes to rhodium(I) pentane-2,4-dionates provide insights into the stereochemistry and thermal rearrangements of these complexes, illustrating the intricate details of molecular structure and its impact on chemical behavior (Aneja, Golding, & Pierpoint, 1984).

Chemical Reactions and Properties

Hepta-2,4-dien-1-ol and its derivatives undergo a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, the iodine-initiated domino reaction of hepta-1,2-dien-6-yn-4-ols and the promoted cyclization of hepta-1,2,6-trien-4-ols leading to functionalized benzenes highlight the complex reactivity of these compounds. These reactions result in the formation of structurally diverse and functionally rich compounds, illustrating the chemical versatility of Hepta-2,4-dien-1-ol derivatives (He, Zhang, Cui, & Fan, 2013).

Physical Properties Analysis

The physical properties of Hepta-2,4-dien-1-ol and its related compounds, such as melting points, boiling points, solubility, and optical properties, are crucial for their practical applications in organic synthesis. These properties are determined through rigorous experimental procedures and play a significant role in the handling and utilization of these compounds in various chemical reactions.

Chemical Properties Analysis

The chemical properties of Hepta-2,4-dien-1-ol derivatives, including their reactivity towards different reagents, stability under various conditions, and participation in catalytic cycles, are of paramount importance. Studies on the autoxidation of hepta-2,5-diene isomers, for example, provide valuable information on the stereochemistry of oxidation reactions and the formation of hydroperoxides, highlighting the intricate details of chemical reactivity and mechanism (Frankel, Garwood, Vinson, & Weedon, 1982).

Scientific Research Applications

  • Synthesis of C2-symmetric Bicyclo[2.2.1]hepta-2,5-dienes : It is used in synthesizing new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes with methyl and phenyl substituents, contributing to advancements in catalytic activity research (Berthon-Gelloz & Hayashi, 2006).

  • Nitrogen Dioxide Reactions : In the study of reactions with nitrogen dioxide, Hepta-2,4-dien-1-ol yields 1,4-dinitro compounds and 1,4-nitro alcohols, significant in understanding nitrogen dioxide's reactivity with conjugated dienes (Claridge et al., 1998).

  • Copolymerizations with Carbon Monoxide : It plays a role in alternating copolymerizations of carbon monoxide with electron-poor bicyclic olefins, leading to perfectly alternating copolymers of CO and acetylene (Safir & Novak, 1998).

  • As a Chiral Ligand for Transition Metal Catalysts : It is used as a new type of chiral ligand for transition metal catalysts, demonstrating high yields and enantioselectivity in 1,4-addition products (Hayashi et al., 2003).

  • Synthesis of Functionalized Benzenes : Hepta-2,4-dien-1-ol serves as a precursor for functionalized benzenes in organic synthesis, illustrating its role in creating complex organic molecules (He et al., 2013).

  • Application in Organic Synthesis : Spiro[2.4]hepta-4,6-dienes, derivatives of Hepta-2,4-dien-1-ol, have applications in specific organic synthesis, with methods and chemical reactions being a focus of study (Menchikov & Nefedov, 1994; 2016).

  • Polymerization Studies : Studies have explored its polymerization, such as the cationic polymerization of spiro[2,4]hepta-4,6-diene, contributing to the understanding of polymer structures and properties (Kunitake et al., 1975).

  • Gas Permeation Studies : In material science, its polymers have been studied for gas permeation properties, highlighting its potential in developing new materials with specific gas permeation characteristics (Hayashi et al., 1981).

properties

IUPAC Name

(2E,4E)-hepta-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRZSADXFOPYOC-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885556
Record name 2,4-Heptadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, fruity aroma
Record name 2,4-Heptadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2,4-Heptadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.881
Record name 2,4-Heptadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hepta-2,4-dien-1-ol

CAS RN

33467-79-7
Record name (2E,4E)-2,4-Heptadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33467-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,4Z)-2,4-Heptadien-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Heptadien-1-ol, (2E,4E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Heptadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-hepta-2,4-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-HEPTADIEN-1-OL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9954PJF37O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-2-trans-4-Heptadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Clayden, S Warren - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
Saturated and unsaturated β- and δ-hydroxyalkyldiphenylphosphine oxides give adducts with aldehydes after treatment with an excess of butyllithium. Normal Horner–Wittig reactions …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of flavouring …
G Brusotti, MF Ibrahim, A Dentamaro… - Chemistry & …, 2013 - Wiley Online Library
The volatile fractions isolated from Prangos peucedanifolia Fenzl leaves and flowers were investigated for their phytochemical composition and biological properties. Flower and leaf …
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of flavouring …
JB Wu, YT Chun, Y Ebizuka… - Chemical and …, 1985 - jstage.jst.go.jp
Two pseudogui ano li de ses qui ter penes were i so lated as ant i aller gic c on sti tu ents of C en tip ed a mi ni na, which has be en u sed as a folk med i cine in southeast Asia. One of …
Number of citations: 61 www.jstage.jst.go.jp
A Wajs-Bonikowska, A Stojakowska… - Natural Product …, 2012 - journals.sagepub.com
The composition of essential oil from Telekia speciosa leaves, flowers, roots, stems and in vitro regenerated shoots was studied by GC-MS-FID leading to the determination of 112 …
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2019 - Wiley Online Library
The EFSA Panel on Food Additives and Flavourings was requested to evaluate 29 flavouring substances attributed to the Flavouring Group Evaluation 70 (FGE.70), using the …
D Zhang, X Cheng, D Sun, S Ding, P Cai, L Yuan… - Food chemistry, 2020 - Elsevier
Food additives are considered to be the catalysts and headstones of the modern food industry, affecting every step of food production, processing, and storage. The urgent need for a …
A Sansone-Land, GR Takeoka, CF Shoemaker - Food chemistry, 2014 - Elsevier
Volatile constituents of commercial black-ripe table olives (Olea europaea) from the United States, Spain, Egypt and Morocco were analysed by gas chromatography and gas …
Q Mei, F Wei, D Han, Z An, J Sun, M Li, B Wei… - Molecular …, 2021 - Taylor & Francis
2,4-Dinitrophenol (DNP) as a widely used chemical is harmful to human health. Highly active free radicals-based advanced oxidation technology (AOT) has been successfully applied to …

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